molecular formula C15H27NO3 B12304985 Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate

Cat. No.: B12304985
M. Wt: 269.38 g/mol
InChI Key: VVHLOMIVYSALIF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate can be achieved through stereodirected reactions involving salicylaldehyde derivatives and unsaturated alcohols of the piperidine series. The reaction typically involves the use of methyl orthoformate and p-toluenesulfonic acid as catalysts . The process results in the formation of a new heterocyclic system that includes the piperidine ring fused with other rings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a β-secretase and acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptides and the formation of fibrils, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a β-secretase and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-(3-methylbut-2-enyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-11(2)6-7-12-10-16(9-8-13(12)17)14(18)19-15(3,4)5/h6,12-13,17H,7-10H2,1-5H3

InChI Key

VVHLOMIVYSALIF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CN(CCC1O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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